Methyl 2-[4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy]acetate;hydrochloride
Overview
Description
Methyl {4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}acetate hydrochloride is a chemical compound with a complex structure that includes a cyclohexylamino group, an ethoxyphenoxy group, and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy]acetate;hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-hydroxy-2-ethoxyphenol with cyclohexylamine to form the intermediate 4-[(cyclohexylamino)methyl]-2-ethoxyphenol. This intermediate is then reacted with methyl chloroacetate under basic conditions to yield the final product, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyclohexylamino group, potentially converting it to a cyclohexylmethylamine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexylmethylamine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Methyl {4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}acetate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-[4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy]acetate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylamino group may play a crucial role in binding to these targets, while the ethoxyphenoxy and acetate moieties contribute to the overall stability and solubility of the compound. The exact pathways and molecular interactions are still under investigation.
Comparison with Similar Compounds
- Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride
- Methyl 5-(chloromethyl)-2-furoate
- Methyl 2-furoate
Comparison: Methyl {4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}acetate hydrochloride is unique due to the presence of both the ethoxyphenoxy and cyclohexylamino groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 2-[4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy]acetate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4.ClH/c1-3-22-17-11-14(12-19-15-7-5-4-6-8-15)9-10-16(17)23-13-18(20)21-2;/h9-11,15,19H,3-8,12-13H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTSECUTSLSSNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2CCCCC2)OCC(=O)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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